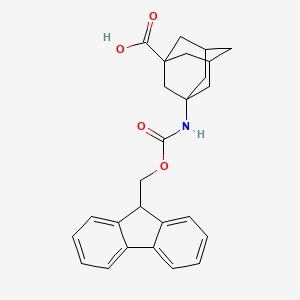

Fmoc-Adam-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO4/c28-23(29)25-10-16-9-17(11-25)13-26(12-16,15-25)27-24(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRDRSUDCSEVRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875211-10-2 | |

| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Fmoc Adam Oh and Its Functionalized Derivatives

Principles of Fmoc-Based Protection and Orthogonal Deprotection Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). biosynth.comamericanpeptidesociety.org Its popularity stems from the mild conditions required for its removal, typically a solution of a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). americanpeptidesociety.orgtotal-synthesis.com This deprotection mechanism proceeds through a β-elimination pathway, initiated by the abstraction of the acidic proton on the fluorenyl ring, leading to the formation of dibenzofulvene and the free amine. total-synthesis.com

A key principle in complex organic synthesis, particularly in peptide chemistry, is the concept of orthogonal protection . fiveable.mewikipedia.org This strategy involves the use of multiple protecting groups that can be selectively removed under different, non-interfering chemical conditions. fiveable.meiris-biotech.de This allows for the sequential deprotection and modification of different functional groups within the same molecule.

The Fmoc group is a critical component of many orthogonal protection schemes. It is stable to the acidic conditions often used to cleave other protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which is removed with acids like trifluoroacetic acid (TFA). total-synthesis.comcsic.es This orthogonality between Fmoc (base-labile) and Boc (acid-labile) is fundamental to the most common strategy in SPPS. biosynth.comiris-biotech.de Other protecting groups that are orthogonal to Fmoc include:

Allyl-based groups (e.g., Alloc): Cleaved by palladium catalysis. csic.esub.edu

Azido groups: Reduced to amines under mild conditions. sigmaaldrich.com

This ability to selectively deprotect different parts of a molecule enables the synthesis of complex structures like cyclic peptides, branched peptides, and peptide conjugates. csic.es

Strategies for Adamantane (B196018) Core Functionalization and Derivatization

The adamantane scaffold's inherent stability and lack of reactive functional groups present a unique challenge for its direct modification. rsc.org However, several strategies have been developed to introduce functional groups onto the adamantane core, primarily at its bridgehead (tertiary) and bridge (secondary) positions.

Direct C-H Functionalization: This approach involves the direct conversion of a C-H bond to a functional group. Radical-mediated reactions are a common method, often utilizing strong H-atom abstractors to overcome the high bond dissociation energies of adamantane's C-H bonds. rsc.org For instance, adamantane can be acylated or amidated through radical pathways. rsc.org

Functionalization via Precursors: A more common and often more controlled approach involves starting with a pre-functionalized adamantane derivative. mdpi.com For example, 1-bromoadamantane (B121549) is a readily available starting material that can be used in Friedel-Crafts reactions to introduce aryl groups. nih.gov Similarly, adamantane-1-carboxylic acid can be a precursor for various functional group transformations. nih.gov

Multi-step Synthetic Routes: The synthesis of polysubstituted adamantanes often requires multi-step sequences. researchgate.net These routes can involve a combination of radical reactions, ionic chemistry, and functional group interconversions to achieve the desired substitution pattern. mdpi.comnih.gov For instance, the synthesis of a non-symmetric trifunctionalized adamantane allows for orthogonal derivatization with three different substituents. researchgate.net

The choice of functionalization strategy depends on the desired substitution pattern and the nature of the functional groups to be introduced. These methods have enabled the creation of a wide array of adamantane derivatives with applications in drug delivery, materials science, and catalysis. acs.orgpensoft.netmdpi.com

Direct Synthesis of Fmoc-Adam-OH: Modern Approaches and Challenges

The direct synthesis of this compound, specifically N-(9-fluorenylmethoxycarbonyl)-1-aminoadamantane-3-carboxylic acid or similar isomers, involves the strategic introduction of both the Fmoc-protected amine and the hydroxyl (or carboxylic acid) group onto the adamantane scaffold. A common precursor for such syntheses is an amino-adamantane derivative.

A general synthetic approach would involve the following key steps:

Synthesis of an Amino-Adamantane Carboxylic Acid: This can be a challenging step. One route could involve the synthesis of an adamantane derivative bearing both a protected amino group (e.g., as a nitro group or an azide) and a precursor to the carboxylic acid (e.g., a methyl or ethyl ester). The protected amino group can then be reduced, and the ester hydrolyzed.

Fmoc Protection: The resulting amino-adamantane carboxylic acid can then be reacted with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions to yield the final this compound product. total-synthesis.com Fmoc-OSu is often preferred due to its higher stability and reduced side reactions. total-synthesis.com

Challenges in the synthesis include:

Regioselectivity: Controlling the position of functionalization on the adamantane core can be difficult, especially when introducing multiple substituents.

Reactivity: The adamantane cage's steric bulk can hinder the reactivity of attached functional groups. researchgate.net

Scalability: While laboratory-scale syntheses are achievable, scaling up the production of complex adamantane derivatives can be challenging and costly. wikipedia.org

Despite these challenges, the development of new synthetic methods continues to improve the accessibility of these valuable building blocks.

Incorporation of this compound in Peptide Synthesis Platforms

The unique properties of this compound make it an attractive building block for modifying peptides and creating novel conjugates. Its incorporation can be achieved through both solid-phase and solution-phase synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS) Protocols and Optimization

Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides in a stepwise manner on a solid support. oup.com The Fmoc/tBu strategy is the predominant approach used in SPPS. americanpeptidesociety.orgiris-biotech.de

Incorporation Protocol:

Resin Preparation: The synthesis begins with a resin, an insoluble polymer support, to which the first amino acid is attached. oup.com

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a piperidine solution. americanpeptidesociety.org

Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amine on the resin. Common coupling reagents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) or phosphonium/uronium salts like HBTU or HATU.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. biosynth.com

Chain Elongation: The cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is assembled.

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing TFA. iris-biotech.de

Optimization:

Coupling Conditions: Due to the steric bulk of the adamantane moiety, the coupling of this compound may be slower than for standard amino acids. Optimization may involve using more potent coupling reagents, increasing the coupling time, or performing a double coupling.

Aggregation: Peptides containing bulky, hydrophobic residues like adamantane can be prone to aggregation during synthesis, which can hinder subsequent reaction steps. This can be mitigated by using specialized resins, incorporating chaotropic salts, or performing the synthesis at elevated temperatures.

Solution-Phase Synthesis Methodologies for Complex Conjugates

While SPPS is ideal for linear peptides, solution-phase synthesis offers greater flexibility for the creation of more complex conjugates. jst.go.jpresearchgate.net In this approach, all reactants are dissolved in a suitable solvent.

Solution-phase synthesis is particularly useful for:

Large-scale synthesis: It can be more amenable to scaling up than SPPS.

Synthesis of non-linear structures: It allows for the synthesis of complex branched or cyclic molecules where the rigidity of a solid support might be a hindrance.

Purification of intermediates: Intermediates can be purified after each step, which can be advantageous for challenging syntheses.

For example, a pre-synthesized peptide can be coupled to an activated this compound derivative in solution. Alternatively, this compound can be incorporated into a peptide fragment that is then used in a convergent synthesis to build a larger molecule. The choice between solid-phase and solution-phase synthesis depends on the specific target molecule and the desired scale of the reaction.

Synthesis of Multifunctional Adamantane Scaffolds Utilizing this compound

The rigid, well-defined structure of adamantane makes it an excellent scaffold for the multivalent presentation of bioactive molecules. nih.govpensoft.net By utilizing this compound and other orthogonally protected adamantane derivatives, it is possible to construct multifunctional scaffolds with precise control over the spatial arrangement of different functionalities.

For instance, a tetra-substituted adamantane could be functionalized with:

One Fmoc-protected amino group for peptide attachment.

One or more other functional groups (e.g., carboxylic acids, azides, alkynes) for the attachment of other molecules like imaging agents, targeting ligands, or drugs. nih.govresearchgate.net

The orthogonal protecting groups allow for the sequential and selective modification of each functional group. For example, the Fmoc group can be removed under basic conditions to allow for peptide chain elongation, while an azide (B81097) group can be later modified via a "click" reaction, and a carboxylic acid can be coupled to an amine-containing molecule using standard peptide coupling chemistry.

This approach has been used to create a variety of adamantane-based scaffolds for applications in drug delivery, where the multivalent presentation of ligands can enhance binding affinity and specificity, and in materials science for the construction of novel polymers and supramolecular assemblies. pensoft.netmdpi.commdpi.com

Advanced Techniques for Reaction Monitoring and Purification in this compound Synthesis

The successful synthesis of Fmoc-Adamantyl-L-Alanine (this compound) and its functionalized derivatives relies on precise control over the reaction progress and the effective isolation of the final product in high purity. To achieve this, a suite of advanced analytical and chromatographic techniques are employed for both real-time or near-real-time reaction monitoring and for rigorous purification. These methods are critical for optimizing reaction conditions, minimizing side-product formation, and ensuring the final compound meets the stringent purity requirements for its intended applications.

Reaction Monitoring Techniques

Continuous monitoring of the reaction is essential to determine the point of completion, identify the formation of any impurities, and prevent over-reaction or degradation of the product. Several sophisticated techniques are utilized for this purpose.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to qualitatively monitor the progress of a reaction. By spotting the reaction mixture on a silica-coated plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized. scispace.comsci-hub.se For Fmoc-containing compounds, visualization is often accomplished using UV light, which causes the Fmoc group to fluoresce. rsc.org Staining agents like ninhydrin (B49086) can also be used to detect free amines, which is particularly useful in solid-phase synthesis to ensure complete coupling. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative and higher-resolution analysis of the reaction mixture compared to TLC. sci-hub.se Reversed-phase HPLC (RP-HPLC) is commonly employed, where the separation is based on the hydrophobicity of the components. scispace.comnih.gov By injecting aliquots of the reaction mixture at different time points, the consumption of reactants and the formation of the product can be accurately quantified. The use of a diode array detector (DAD) or a UV-Vis detector allows for the specific detection of the Fmoc group, typically at wavelengths of 254 nm and 214 nm. rsc.org HPLC can also be coupled with a mass spectrometer (LC-MS) to provide simultaneous separation and mass identification of the components, confirming the identity of the desired product and any byproducts. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for monitoring the synthesis. rsc.org By analyzing the chemical shifts and integration of specific protons or carbons, the conversion of starting materials to products can be tracked. For instance, the disappearance of signals corresponding to the starting adamantane derivative and the appearance of new signals characteristic of the this compound product would indicate reaction progress. rsc.org

Mass Spectrometry (MS): In addition to its use with HPLC, mass spectrometry can be used as a standalone technique to quickly confirm the presence of the desired product in the reaction mixture by analyzing its mass-to-charge ratio. nih.gov

Colorimetric Tests for Solid-Phase Synthesis:

When synthesizing this compound derivatives on a solid support, specific colorimetric tests are invaluable for monitoring the completion of coupling and deprotection steps. nih.gov

Kaiser Test: This test is used to detect the presence of primary amines. A positive result (a blue color) indicates that the coupling reaction is incomplete, as free amino groups are still present on the resin. bris.ac.uk

Chloranil Test: This test is used for detecting secondary amines, for which the Kaiser test is not effective. nih.gov

The following table provides a comparative overview of the common reaction monitoring techniques:

| Technique | Principle | Information Provided | Advantages | Limitations |

| TLC | Differential partitioning of components between a stationary and mobile phase. scispace.comsci-hub.se | Qualitative assessment of reaction completion, identification of major components. rsc.org | Rapid, inexpensive, simple to perform. rsc.org | Low resolution, not quantitative. sci-hub.se |

| HPLC | High-resolution separation based on partitioning between a stationary and mobile phase under high pressure. sci-hub.sersc.org | Quantitative analysis of reactants and products, purity assessment. sci-hub.se | High resolution, quantitative, can be automated. rsc.org | More expensive equipment, longer analysis time than TLC. |

| LC-MS | Combination of HPLC separation with mass spectrometric detection. nih.gov | Quantitative analysis, purity assessment, and molecular weight confirmation. nih.gov | Provides structural information, highly sensitive. nih.gov | Complex instrumentation, higher cost. |

| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. rsc.org | Detailed structural information, quantitative analysis of reaction mixture components. rsc.org | Provides unambiguous structural data, non-destructive. rsc.org | Lower sensitivity, expensive instrumentation, requires deuterated solvents. |

| Kaiser/Chloranil Test | Chemical reaction leading to a color change in the presence of specific functional groups. nih.govbris.ac.uk | Qualitative indication of the presence or absence of free amines on a solid support. nih.govbris.ac.uk | Simple, rapid, specific for solid-phase synthesis. nih.gov | Not quantitative, can give false positives/negatives. |

Purification Techniques

Once the reaction is deemed complete, the crude product must be purified to remove unreacted starting materials, reagents, and any side products. The choice of purification method depends on the physical properties of this compound and the nature of the impurities.

Chromatographic Purification:

Flash Column Chromatography: This is a widely used technique for purifying organic compounds. rsc.org The crude product is loaded onto a column packed with a stationary phase (typically silica (B1680970) gel), and a solvent or solvent mixture (eluent) is passed through the column under pressure. scispace.com The components of the mixture separate based on their differential adsorption to the stationary phase. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is the method of choice. rsc.orgnih.gov It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. rsc.org This technique is particularly useful for separating closely related impurities from the final product. nih.gov

Crystallization:

Crystallization is a powerful technique for purifying solid compounds. google.com It involves dissolving the crude product in a suitable solvent at an elevated temperature to create a supersaturated solution. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and is often determined empirically. For Fmoc-amino acids, solvent systems such as ethanol/water have been used successfully. google.com The resulting crystals are typically of high purity. nih.gov

The following table summarizes the key purification techniques for this compound:

| Technique | Principle | Typical Application | Advantages | Disadvantages |

| Flash Column Chromatography | Separation based on differential adsorption of components to a stationary phase. scispace.com | Primary purification of crude reaction mixtures. | Relatively fast, can handle moderate quantities of material. rsc.org | May not resolve very similar compounds, solvent consumption. |

| Preparative HPLC | High-resolution separation on a chromatographic column under high pressure. rsc.org | Final purification to achieve high purity, separation of challenging mixtures. nih.gov | Excellent resolution, high purity achievable. nih.gov | Expensive, limited sample capacity, large solvent consumption. |

| Crystallization | Formation of a crystalline solid from a solution, leaving impurities dissolved. google.com | Purification of solid compounds, can be used for final polishing. | Can yield very high purity, scalable. google.com | Finding suitable crystallization conditions can be challenging, potential for product loss in the mother liquor. |

Investigating Fmoc Adam Oh in Chemical Biology Systems

Design and Synthesis of Adamantane-Containing Peptide and Peptidomimetic Conjugates

The synthesis of peptides and peptidomimetics incorporating an adamantane (B196018) moiety frequently utilizes Fmoc-based Solid-Phase Peptide Synthesis (SPPS). mdpi.comembrapa.br Fmoc-Adam-OH and its analogues, such as (S)-Fmoc-1-adamantyl-glycine, are employed as building blocks in this process. vulcanchem.comchemimpex.com The standard SPPS cycle involves the coupling of an Fmoc-protected amino acid to a resin-bound peptide chain, followed by the removal of the Fmoc protecting group with a base, typically piperidine (B6355638), to allow for the next coupling reaction. embrapa.brcsic.es

The general procedure for incorporating an adamantane-containing amino acid via Fmoc-SPPS is as follows:

Resin Preparation : The synthesis begins with a solid support resin, such as Fmoc-Rink-Amide-MBHA resin for C-terminally amidated peptides. mdpi.com

Deprotection : The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). mdpi.comembrapa.br

Coupling : The adamantane-containing building block, for example, this compound, is pre-activated with a coupling reagent. Common coupling systems include N,N′-diisopropylcarbodiimide (DIC)/OxymaPure or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) with HOBt and DIPEA. mdpi.comtandfonline.com This activated amino acid is then added to the resin to form a new peptide bond.

Washing : After each deprotection and coupling step, the resin is washed thoroughly with a solvent like DMF to remove excess reagents and by-products. csic.es

Iteration : These steps are repeated to elongate the peptide chain.

Cleavage and Deprotection : Once the peptide sequence is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS). csic.estandfonline.com

This methodology allows for the precise insertion of the adamantane group at specific locations within a peptide sequence, enabling the creation of well-defined adamantane-peptide conjugates for further study. mdpi.com For instance, new N- and C-modified analogues of VV-hemorphin-5 and VV-hemorphin-7 have been synthesized by incorporating 1-adamantanecarboxylic acid using Fmoc-SPPS. mdpi.com Similarly, the synthesis of desmuramyl peptides with a C-terminal adamantane moiety has been achieved through condensation reactions involving adamant-1-ylamine hydrochloride. beilstein-journals.org

Modulation of Biomolecular Interactions by Adamantane Moieties

The adamantane moiety's distinct physicochemical properties—bulk, rigidity, and hydrophobicity—make it an effective tool for modulating biomolecular interactions. pensoft.net Its cage-like structure allows it to fit into hydrophobic pockets on protein surfaces, often mimicking the role of natural lipophilic side chains like leucine (B10760876) or isoleucine, but with greater conformational constraint. nih.gov This ability to engage in strong hydrophobic interactions can enhance the binding affinity and specificity of a ligand for its target protein.

A key area where adamantane moieties have been successfully applied is in the development of inhibitors for protein-protein interactions (PPIs). nih.gov For example, in the development of inhibitors for the Bcl-2 family of proteins, an adamantane ring was used to occupy a hydrophobic pocket (the p4 pocket), successfully mimicking interactions of larger, more complex molecules. nih.gov The precise, rigid positioning of the adamantane group can create deeper hydrophobic pockets by inducing conformational changes in the target protein, such as the movement of key amino acid residues like Tyr161 in Bcl-2. nih.gov

The adamantane group also serves as a model "guest" molecule in supramolecular chemistry, particularly in host-guest interactions with cyclodextrins (CDs). pensoft.netpensoft.net The adamantyl moiety fits snugly into the hydrophobic cavity of β-cyclodextrin, forming a stable inclusion complex. pensoft.netuq.edu.au This interaction has been harnessed to control enzyme activity and to assemble complex biological constructs. uq.edu.aunih.gov

| Interaction Type | Biological System | Effect of Adamantane Moiety | Reference |

| Protein-Protein Interaction | Bcl-2/Bak | Adamantane occupies a hydrophobic pocket, inhibiting the interaction. | nih.gov |

| Host-Guest Interaction | Adamantane/β-cyclodextrin | Forms a stable inclusion complex, enabling modulation and assembly. | pensoft.netpensoft.netuq.edu.au |

| Enzyme-Inhibitor Interaction | Bovine Carbonic Anhydrase (BCA) | Adamantane group on an inhibitor allows for sequestration by a host molecule (CB ), restoring enzyme activity. | nih.gov |

| Peptide-Protein Interaction | P140 peptide/HSPA8 protein | Trimerization of the peptide on an adamantane scaffold does not hinder interaction with its receptor. | nih.gov |

| Ligand-Receptor Interaction | GluN2B Receptor | Substitution of a phenyl ring with adamantane was detrimental, indicating the binding pocket does not favor bulky groups. | publish.csiro.au |

Development of this compound Derived Chemical Probes for Biological Pathways

This compound serves as a foundational building block for the synthesis of chemical probes designed to investigate complex biological pathways. ontosight.aiontosight.ai Chemical probes are small molecules used to study and manipulate biological systems, often by targeting a specific protein or enzyme. The adamantane group imparts unique properties to these probes, including increased metabolic stability and the ability to anchor the probe within hydrophobic regions of proteins or cell membranes. ontosight.ai

The synthesis of these probes often involves incorporating the adamantane moiety into a larger molecular structure that may also contain a reporter group (e.g., a fluorophore or biotin) and a reactive group for covalent labeling. ontosight.aiontosight.ai The use of this compound in an SPPS workflow allows for the straightforward integration of the adamantane "warhead" into a peptide-based probe.

Adamantane-derived probes have been developed for various applications:

Enzyme Mechanism Studies : By incorporating adamantane into a substrate or inhibitor analogue, researchers can probe the active site of an enzyme. ontosight.ai

Drug Metabolism Studies : Isotopically labeled adamantane derivatives can be used to trace the metabolic fate of a drug candidate. ontosight.ai

Imaging and Diagnostics : Adamantane-based chemiluminescent probes have been synthesized for use in diagnostics and imaging. researchgate.net

For instance, adamantaneacetic acid derivatives are potential candidates for use as biological probes, where the adamantane scaffold interacts with biological targets and other functional groups, like a cyano group, can be used for spectroscopic analysis. ontosight.ai Similarly, 1-adamantanesulfamoyl azide (B81097), containing a rigid hydrophobic adamantane core and a reactive azide group, is used to synthesize chemical probes for targeting specific biological pathways. ontosight.ai

This compound as a Building Block for Enzyme Inhibitors and Activity Modulators

The unique structural and physicochemical properties of the adamantane cage make it a valuable pharmacophore in the design of enzyme inhibitors and activity modulators. mdpi.com this compound and related structures provide a synthetic entry point to incorporate this moiety into inhibitor scaffolds, often leading to enhanced potency and improved pharmacological properties. researchgate.net

The adamantane group contributes to inhibitory activity in several ways:

Hydrophobic Interactions : It can occupy hydrophobic pockets within an enzyme's active or allosteric site, increasing binding affinity.

Structural Rigidity : Its rigid framework can lock the inhibitor into a bioactive conformation, reducing the entropic penalty of binding. ontosight.ai

Metabolic Stability : The adamantane cage is resistant to metabolic degradation, which can enhance the in vivo lifetime of the inhibitor. mdpi.com

A notable example is the development of inhibitors for the DNA repair enzyme tyrosyl-DNA-phosphodiesterase 1 (TDP1), a target for enhancing cancer chemotherapy. eurekaselect.com Compounds that combine adamantane and monoterpenoid fragments have been shown to be active TDP1 inhibitors, with IC50 values in the low micromolar range. eurekaselect.com Molecular modeling studies confirmed that the adamantane moiety fits well within the catalytic pocket of the enzyme. eurekaselect.com

Adamantane moieties are also used to modulate enzyme activity in a reversible manner. In one study, a two-faced inhibitor bearing both a sulfonamide group (to bind to carbonic anhydrase) and an adamantane group was designed. nih.gov The enzyme's activity was inhibited, but upon addition of a host molecule (cucurbit uril) that has a high affinity for the adamantane group, the inhibitor was sequestered from the enzyme, restoring its activity. nih.gov

| Enzyme Target | Adamantane-Containing Compound Type | Observed Effect | Reference |

| Tyrosyl-DNA-phosphodiesterase 1 (TDP1) | Monoterpenoid esters of 1-adamantane carboxylic acid | Inhibition of enzyme activity (IC50 = 0.86–4.08 µM). | eurekaselect.com |

| Bovine Carbonic Anhydrase (BCA) | Two-faced inhibitor with sulfonamide and adamantane groups | Reversible inhibition of enzyme activity. | nih.gov |

| Various Enzymes | N-(4-nitrophenyl)adamantane-1-carboxamide | Investigated as a potential inhibitor of enzymes in disease pathways. |

Applications in Bioconjugation Chemistry for Biological Constructs

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. This compound and its derivatives are valuable tools in this field, providing a robust and versatile handle for creating complex biological constructs. chemimpex.comontosight.ai The adamantane group can be used as a stable, non-covalent anchor or as a rigid scaffold for the multivalent presentation of bioactive ligands. pensoft.netresearchgate.net

One of the most powerful applications of adamantane in bioconjugation relies on its high-affinity host-guest interaction with β-cyclodextrin (β-CD). pensoft.netpensoft.net This non-covalent, yet highly specific and strong, interaction (association constant Ka ≈ 10⁴–10⁵ M⁻¹) allows for the facile assembly of complex systems under mild, biocompatible conditions. pensoft.net For example, a surface can be functionalized with adamantane groups, and a biomolecule (e.g., a peptide) modified with β-CD can then be easily conjugated to that surface. uq.edu.au This approach has been used to immobilize cell adhesion peptides like RGD and IKVAV onto polymer films. uq.edu.au

Furthermore, the tetrahedral geometry of the adamantane core, with its four bridgehead positions, can be exploited to create well-defined, multivalent scaffolds. researchgate.netnih.gov These scaffolds allow for the spatial presentation of multiple copies of a bioactive molecule, such as a peptide, which can lead to enhanced binding affinity and biological activity through the chelate effect. nih.govresearchgate.net For example, an adamantane-based dendron was used to trimerize the therapeutic P140 peptide. The resulting trivalent construct showed no aggregation and retained its ability to interact with its target protein, HSPA8. nih.gov

Influence of Adamantane on Conformation and Bioactivity of Peptide-Based Systems

Incorporating the rigid adamantane scaffold into a peptide sequence has a profound influence on its conformational properties and, consequently, its biological activity. researchgate.netnih.gov Peptides are often highly flexible, which can be detrimental to receptor binding as it requires "freezing" a specific conformation, an entropically unfavorable process. The adamantane group, due to its bulky and rigid nature, restricts the conformational freedom of the peptide backbone and nearby side chains. vulcanchem.comresearchgate.net

This conformational constraint can stabilize specific secondary structures, such as β-turns or helical folds, that may be required for biological recognition. vulcanchem.com By pre-organizing the peptide into its bioactive conformation, the adamantane moiety can enhance binding affinity and specificity for its biological target. researchgate.netacs.org The unique cage-like structure can also add hydrophobicity, potentially improving properties like cell membrane permeability. acs.org

For example, in the design of collagen mimetic peptides (CMPs) for wound healing, adamantane was utilized to functionalize the peptides. acs.orgfigshare.com It was suggested that the adamantane's hydrophobicity and rigid structure could enhance cellular uptake and promote optimal binding with integrin receptors, leading to improved bioactivity compared to more flexible lipid modifications like palmitic acid. acs.org The adamantane-functionalized CMP demonstrated superior performance in in vitro wound closure assays. acs.orgfigshare.com The combination of a monoterpene moiety with an adamantane fragment has also been shown to enhance biological activity and metabolic stability in the development of agents for neurodegenerative diseases. mdpi.com

| Peptide/System | Influence of Adamantane | Resulting Bioactivity | Reference |

| Collagen Mimetic Peptides (CMPs) | Adds hydrophobicity and rigidity, potentially enhancing cellular uptake and stabilizing conformation. | Enhanced wound healing activity and cell viability compared to a palmitic acid analogue. | acs.orgfigshare.com |

| P140 Therapeutic Peptide | Used as a trivalent scaffold, presenting three peptide copies in a defined spatial orientation. | The trimer retained the in vitro and in vivo activity of the monomeric peptide. | nih.gov |

| Myrtenal-Adamantane Conjugates | Enhances permeation of the blood-brain barrier and improves metabolic stability. | Showed neuroprotective potential in a model of Alzheimer's-type dementia. | mdpi.com |

| Peptide Mimetics | The rigid scaffold stabilizes peptide conformations. | Used in solid-phase peptide synthesis to create conformationally constrained mimetics. | vulcanchem.com |

| Peptide-based materials | Can influence the self-assembly and conformational response to stimuli. | Potential applications in biosensors, tissue engineering, and drug delivery. | researchgate.net |

Supramolecular Chemistry and Advanced Materials Research with Fmoc Adam Oh

Host-Guest Complexation Dynamics Involving Adamantane (B196018) Derivatives

The adamantane group, a rigid and lipophilic diamondoid hydrocarbon, is a classic "guest" molecule in host-guest chemistry due to its ideal size and shape complementarity with several common macrocyclic "host" molecules. researchgate.netresearchgate.net The adamantane moiety of Fmoc-Adam-OH is the primary driver of its participation in these specific, non-covalent binding events.

The encapsulation of adamantane derivatives by macrocyclic hosts is a well-documented phenomenon. The primary hosts for adamantane are cyclodextrins (CDs) and cucurbit[n]urils (CBs). mdpi.commdpi.com

Cyclodextrins (CDs): These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com The binding of the adamantane group within the CD cavity, particularly that of β-cyclodextrin, is a textbook example of a stable host-guest complex driven primarily by hydrophobic interactions. mdpi.comresearchgate.net The spherical adamantyl group, with a diameter of approximately 7 Å, fits snugly within the β-cyclodextrin cavity, displacing energetically unfavorable water molecules and leading to a stable inclusion complex. mdpi.com

Cucurbit[n]urils (CBs): CBs are barrel-shaped macrocycles with a hydrophobic cavity and two carbonyl-fringed portals. wikipedia.org They are known for their remarkable ability to bind guest molecules with high affinity and selectivity. The interaction with adamantane is driven by both hydrophobic effects and, significantly, ion-dipole interactions between the carbonyl portals of the host and any cationic charge on or near the adamantane guest. wikipedia.org Cucurbit researchgate.neturil (CB researchgate.net), with its cavity volume of 279 ų, is an exceptional host for adamantane derivatives, often forming complexes with extremely high stability. wikipedia.org

The interaction is highly specific; for instance, while adamantane fits perfectly in β-CD, it is too large for α-CD and fits less optimally in γ-CD, leading to weaker associations. mdpi.com Similarly, the size of the cucurbituril (B1219460) homolog (e.g., CB rsc.org, CB researchgate.net, CB wikipedia.org) dictates the binding affinity and selectivity for different guests. wikipedia.org

The stability of a host-guest complex is quantified by its association constant (Kₐ). A higher Kₐ value indicates a stronger, more stable complex. The adamantane moiety is renowned for forming some of the most stable non-covalent complexes in aqueous solutions, particularly with β-cyclodextrin and cucurbit researchgate.neturil.

The association constant for adamantane derivatives with β-cyclodextrin is typically in the range of 10⁴ to 10⁵ M⁻¹, signifying strong binding. mdpi.com For example, the complexation of an Alexa 488-labeled adamantane derivative with β-cyclodextrin was found to have a Kₐ of 5.2 x 10⁴ M⁻¹. mdpi.comnih.gov The binding of 1-adamantanecarboxylate with β-CD has been reported with Kₐ values as high as 3.0 x 10⁵ M⁻¹ depending on the pH. mdpi.com

The interaction with cucurbiturils can be even stronger. Cucurbit researchgate.neturil (CB researchgate.net) forms an exceptionally stable complex with adamantane guests, especially those bearing a positive charge. The association constant for 1-aminoadamantane hydrochloride and CB researchgate.net has been measured at an extraordinarily high 4.23 x 10¹² M⁻¹. wikipedia.org More recent studies on pretargeting for medical imaging have utilized the cucurbit researchgate.neturil-adamantane pair due to its ultra-high affinity, with reported association constants around 10¹⁴ M⁻¹. nih.govsnmjournals.orgnih.gov This exceptional stability underscores the powerful and specific recognition between the adamantane guest and the cucurbituril host.

| Guest Molecule | Host Molecule | Association Constant (Kₐ) [M⁻¹] | Reference |

|---|---|---|---|

| Adamantane derivative (Alexa 488 labeled) | β-Cyclodextrin | 5.2 x 10⁴ | nih.gov |

| 1-Adamantanecarboxylate | β-Cyclodextrin | ~2 x 10⁴ | mdpi.com |

| Adamantane derivatives | β-Cyclodextrin | 10⁴ - 10⁵ | mdpi.com |

| 1-Adamantane carboxylate | δ-Cyclodextrin | ~8 | rsc.org |

| 1-Aminoadamantane hydrochloride | Cucurbit researchgate.neturil | 4.23 x 10¹² | wikipedia.org |

| Adamantane guest | Cucurbit researchgate.neturil | ~10¹⁴ | nih.govsnmjournals.orgnih.gov |

Self-Assembly Processes Driven by this compound Based Molecular Architecture

While the adamantane group dictates host-guest behavior, the Fmoc-amino acid portion of this compound is a potent driver of self-assembly. The Fmoc (9-fluorenylmethoxycarbonyl) group is well-established as a moiety that promotes the association of small molecules into larger, ordered supramolecular structures. nih.govrsc.org

Fmoc-protected amino acids are a prominent class of low-molecular-weight gelators (LMWGs), capable of immobilizing large volumes of solvent within a three-dimensional network of self-assembled fibers. rsc.orgnih.govrsc.org This process is driven by a synergistic combination of non-covalent interactions:

π-π Stacking: The large, planar fluorenyl rings of the Fmoc group interact favorably through aromatic stacking, which is a primary driving force for aggregation. nih.govresearchgate.net

Hydrogen Bonding: The amino acid component provides amide and carboxylic acid groups that form directional hydrogen bonds, creating β-sheet-like arrangements that extend into one-dimensional fibrillar structures. rsc.org

In the case of this compound, the highly hydrophobic and bulky adamantane group would play a significant role. It would contribute substantially to the hydrophobic driving force for self-assembly and influence the packing of the molecules within the supramolecular polymer, potentially affecting the morphology and mechanical properties of the resulting gel. The formation of these gels is often triggered by a change in external conditions, such as pH or temperature, which alters the solubility of the building blocks and initiates the assembly process. nih.govacs.org

The self-assembly of Fmoc-amino acids is a hierarchical process. acs.org Individual molecules first assemble into primary nanostructures, such as one-dimensional nanofibers or tapes. These initial structures can then associate further into bundles, ribbons, or more complex three-dimensional networks that constitute the macroscopic material (e.g., a hydrogel). acs.org

For a molecule like this compound, the final architecture is dictated by the interplay between the different parts of the molecule. The directional interactions (π-π stacking and H-bonding) from the Fmoc-amino acid core promote fibrillar growth, while the bulky, spherical adamantane groups would sterically influence how these fibers pack together. This provides an opportunity for nanostructure engineering, where modifying the structure of the building block can be used to control the morphology of the resulting assembly. By balancing the directional forces of the Fmoc-peptide core with the steric and hydrophobic contributions of the adamantane side chain, it is conceivable to engineer a variety of nanostructures beyond simple fibers.

Engineering Functional Supramolecular Materials using this compound

The dual-functional nature of this compound makes it an exemplary building block for creating advanced functional materials. It combines a self-assembling "chassis" (the Fmoc-amino acid) with a specific molecular recognition "handle" (the adamantane group). This allows for the design of materials with built-in responsiveness and modularity.

One key application is the development of stimuli-responsive materials. A hydrogel formed from the self-assembly of this compound would have adamantane groups decorating the surface of its nanofibrous network. The addition of a competing host molecule, such as β-cyclodextrin, could lead to the dissolution of the gel. acs.org The cyclodextrin (B1172386) would encapsulate the adamantane groups, disrupting the intermolecular interactions holding the fibers together and causing a transition from a gel to a solution (gel-sol transition). This principle has been demonstrated in systems using adamantane-derivatized peptides, which form hydrogels that can be disassembled upon the addition of cyclodextrin. acs.org

This strategy allows for the creation of "smart" materials that can assemble or disassemble in response to a specific chemical signal. Such systems have potential applications in areas like controlled drug release, injectable biomaterials for tissue engineering, and sensing platforms. The ability to combine the robust self-assembly driven by the Fmoc group with the highly specific and strong host-guest chemistry of the adamantane group provides a powerful and rational approach to engineering the next generation of supramolecular materials.

Responsive Materials and Adaptive Systems

The unique structure of this compound, combining the bulky, hydrophobic adamantane group with the aromatic Fmoc moiety, makes it a prime candidate for creating responsive and adaptive materials. These "smart" materials can change their properties in response to external stimuli, such as pH, temperature, or the presence of specific molecules. whiterose.ac.ukmdpi.com

Hydrogels formed from Fmoc-amino acid derivatives are particularly noted for their stimuli-responsive nature. whiterose.ac.uk The self-assembly process that leads to gelation is governed by delicate non-covalent interactions that can be disrupted or altered by environmental changes. whiterose.ac.uknih.gov For instance, pH is a common trigger for Fmoc-based hydrogels. nih.govfrontiersin.org Changes in pH can alter the protonation state of carboxylic acid groups, leading to electrostatic repulsion that can cause the gel to dissolve (a gel-sol transition). whiterose.ac.ukresearchgate.net This transition is often reversible, allowing the material to adapt to its environment. For example, some Fmoc-peptide hydrogels exhibit tunable viscoelasticity based on pH, with storage modulus (G') values increasing from 10-20 Pa at pH 3 to as high as 35 kPa when prepared in tissue culture medium at pH 7. nih.gov

The adamantane group itself is a key player in creating adaptive systems, particularly through host-guest chemistry. nih.govnih.gov Adamantane can act as a "guest" molecule, fitting into the cavity of "host" molecules like cyclodextrins. nih.govnih.govpensoft.net This interaction can be used to crosslink polymers into a hydrogel network. If a stimulus disrupts this host-guest interaction, the network can break down, releasing an encapsulated payload. This strategy has been used to design materials for controlled drug release. nih.gov

The combination of the Fmoc group, known to drive self-assembly into nanofibers through π-π stacking, and the adamantane group, which provides a bulky hydrophobic anchor and a guest for molecular recognition, allows for the design of multi-stimuli responsive systems. nih.govacs.org These materials can adapt their structure and function in complex ways, paving the way for advanced applications in fields like biotechnology and smart materials.

Scaffolds for Biomimetic and Sensor Applications

The ability of this compound to self-assemble into nanofibrous networks makes it an excellent material for creating scaffolds that mimic the native extracellular matrix (ECM). researchgate.netmdpi.com These biomimetic scaffolds provide a three-dimensional (3D) environment that supports cell adhesion, growth, and differentiation, which is crucial for tissue engineering and regenerative medicine. mdpi.comfrontiersin.orgupc.edu

Biomimetic Scaffolds:

Hydrogels derived from Fmoc-amino acids are structurally similar to the natural ECM due to their high water content and nanofibrous architecture. researchgate.netmdpi.com The mechanical properties and chemical functionality of these scaffolds can be tuned by co-assembling different Fmoc-amino acid derivatives, allowing for the creation of environments tailored to specific cell types. researchgate.net For example, studies have shown that incorporating Fmoc-amino acids with side chains containing functional groups like -OH or -COOH can enhance the viability of cells such as human dermal fibroblasts. researchgate.net The adamantane moiety contributes to the structural integrity and hydrophobicity of the scaffold, influencing cell-material interactions. nih.gov The inherent biocompatibility of peptide-based materials further enhances their suitability for creating scaffolds for 3D cell culture and tissue regeneration. frontiersin.orgbeilstein-journals.org

Sensor Applications:

The principles of supramolecular chemistry that govern this compound assemblies are also harnessed for sensor development. The adamantane cage is a well-established recognition element in host-guest chemistry, which can be exploited for highly specific sensing. nih.gov For instance, a sensor could be designed where the binding of a target analyte to a host molecule displaces an adamantane-functionalized reporter, generating a detectable signal.

Furthermore, Fmoc-peptide assemblies themselves have been investigated as biosensors. Self-assembled Fmoc-diphenylalanine materials, for example, have been proposed as sensors for detecting amyloid fibrils. mdpi.com Peptide-based electrochemical biosensors are also a growing field, valued for their stability and selective affinity to target analytes. researchgate.net By incorporating this compound into such systems, the adamantane group could serve as a unique recognition site or as a modulator of the electrochemical properties of the sensor. nih.govresearchgate.net The modification of electrodes with peptide-based materials can create sensitive and selective platforms for detecting various molecules, including toxins in food samples. researchgate.net

Table 1: Applications of Fmoc-Amino Acid Derivatives in Scaffolds & Sensors

| Application Area | Key Feature | Specific Example | Reference |

|---|---|---|---|

| Biomimetic Scaffolds | Nanofibrous 3D structure | Fmoc-diphenylalanine hydrogels for 2D and 3D primary cell culture. | researchgate.net |

| Tunable mechanical properties | Co-assembled gels of Fmoc-F₂/S and Fmoc-F₂/D supporting various cell types. | researchgate.net | |

| ECM mimicry | Highly porous hydrogels supporting cell growth and osteodifferentiation. | frontiersin.org | |

| Sensor Applications | Molecular recognition | Adamantane as a guest molecule in host-guest chemistry-based sensors. | nih.gov |

| Amyloid detection | Fmoc-diphenylalanine assemblies for detecting amyloid fibrils. | mdpi.com |

Mechanistic Understanding of Non-Covalent Interactions in this compound Assemblies

The self-assembly of this compound into ordered supramolecular structures is a complex process driven by a symphony of relatively weak and reversible non-covalent interactions. nih.govresearchgate.net A mechanistic understanding of these forces is critical for designing and controlling the properties of the resulting materials. The primary interactions at play are π-π stacking, hydrogen bonding, and hydrophobic interactions. nih.govacs.orgmdpi.com

π-π Stacking: The fluorenyl (Fmoc) group is a large, planar aromatic system. This structure is the primary driver for the self-assembly process, promoting strong π-π stacking interactions between molecules. acs.orgmdpi.com This stacking is responsible for the formation of the core of the nanofibrous structures commonly observed in Fmoc-amino acid hydrogels. nih.govfrontiersin.org Spectroscopic methods like UV-Vis and fluorescence spectroscopy are often used to confirm these aromatic interactions. researchgate.net

Hydrogen Bonding: The amino acid portion of the molecule, with its amide and carboxylic acid groups, facilitates the formation of extensive hydrogen bond networks. nih.govmdpi.com These interactions, similar to those that form β-sheets in proteins, provide directionality and stability to the self-assembled fibrils. frontiersin.orgacs.org The combination of π-π stacking and hydrogen bonding leads to the formation of a robust three-dimensional network capable of entrapping large amounts of solvent to form a hydrogel. nih.gov

Hydrophobic Interactions: The adamantane cage is a bulky and highly lipophilic (hydrophobic) group. nih.gov In an aqueous environment, these groups tend to segregate from the water, providing an additional driving force for aggregation. nih.gov The adamantane moiety acts as a rigid, hydrophobic anchor that influences the packing of the molecules within the supramolecular assembly. pensoft.netresearchgate.net The balance between the hydrophobic adamantane and the aromatic Fmoc group, along with the hydrogen-bonding peptide backbone, dictates the final morphology and stability of the assembled structure. nih.gov

Computational methods, such as coarse-grained molecular dynamics (CG-MD) simulations, have become invaluable tools for investigating the self-assembly mechanism at a molecular level. researchgate.netrsc.org These simulations can reveal how molecules organize over time, clarifying the relative contributions of the different non-covalent forces and predicting the resulting morphologies. rsc.org Experimental techniques like FTIR, circular dichroism, and X-ray diffraction provide complementary data on molecular arrangement and secondary structure within the assemblies. researchgate.netacs.org

Table 2: Key Non-Covalent Interactions in this compound Assembly

| Interaction Type | Contributing Moiety | Role in Self-Assembly | Primary Evidence/Technique |

|---|---|---|---|

| π-π Stacking | Fluorenyl (Fmoc) group | Drives initial aggregation and stabilizes the core of nanofibers. | UV-Vis & Fluorescence Spectroscopy |

| Hydrogen Bonding | Carboxylic acid, Amide | Provides directionality, leading to β-sheet-like structures and network formation. | FTIR, Circular Dichroism, X-ray Diffraction |

| Hydrophobic Interactions | Adamantane cage | Promotes aggregation in aqueous media; acts as a structural anchor. | Molecular Dynamics (MD) Simulations, Solvent effect studies |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-(9-Fluorenylmethoxycarbonyl)-1-aminoadamantane-3-carboxylic acid |

| Fmoc-F-OH | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine |

| Fmoc-Y-OH | N-(9-Fluorenylmethoxycarbonyl)-L-tyrosine |

| Fmoc-K(Boc)LV | Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysyl-L-leucyl-L-valine |

| Fmoc-VLK(Boc) | Nα-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-leucyl-Nε-(tert-butyloxycarbonyl)-L-lysine |

| Fmoc-F₂ or Fmoc-FF | N-(9-fluorenylmethoxycarbonyl)-diphenylalanine |

| Fmoc-F₂/S | Co-assembly of Fmoc-diphenylalanine and Fmoc-L-serine |

| Fmoc-F₂/D | Co-assembly of Fmoc-diphenylalanine and Fmoc-L-glutamic acid |

| GdL | Glucono-δ-lactone |

| Adamantane | Tricyclo[3.3.1.1³,⁷]decane |

| Cyclodextrin | A family of cyclic oligosaccharides |

| Aztreonam (ATZ) | (Z)-2-(((1-(2-aminothiazol-4-yl)-2-((2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl)amino)-2-oxoethylidene)amino)oxy-2-methylpropanoic acid |

Computational and Theoretical Investigations of Fmoc Adam Oh Systems

Molecular Modeling and Dynamics Simulations of Fmoc-Adam-OH and its Conjugates

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior and interaction of molecules over time. acs.orgnih.gov For a system like this compound, MD simulations can elucidate how the interplay between the planar, aromatic Fmoc group and the bulky, rigid adamantane (B196018) cage dictates its conformational preferences and its interactions with other molecules or surfaces.

The conformation of this compound is heavily influenced by the intrinsic rigidity of its two core components. The adamantane cage is a sterically demanding and conformationally locked structure. nih.govcapes.gov.br This rigidity significantly limits the rotational freedom around the bonds connecting it to the amino acid backbone, in stark contrast to the flexible side chains of natural amino acids like leucine (B10760876) or serine.

Conformational analysis, often performed using a combination of quantum chemical calculations and molecular mechanics, can predict the most stable spatial arrangements of the molecule. For adamantane-containing peptides, X-ray crystallography and computational energy calculations have revealed that the adamantane unit can induce specific secondary structures, such as γ-turns. upc.edu In one study, the torsional angles connecting adamantane to a peptide backbone were found to be approximately -162°, +71° and -169°, -48°, enforcing a highly asymmetric, irregular shape on the resulting macrocycle. nih.gov For this compound, computational analysis would predict a limited set of low-energy conformers, primarily differing in the orientation of the carboxylic acid group relative to the Fmoc and adamantane moieties. These predictions are crucial for understanding how the molecule presents its functional groups for intermolecular interactions.

The unique structure of this compound makes it a compelling candidate for both self-assembly and host-guest chemistry, processes that are readily studied via MD simulations. nih.govmdpi.com

Self-Assembly: The self-assembly of this compound would be driven by a combination of forces. MD simulations predict that the π-π stacking of the aromatic Fmoc groups would lead to the formation of ordered, elongated structures, a phenomenon well-documented for other Fmoc-protected peptides. researchgate.netnih.gov Concurrently, the strong hydrophobic nature of the adamantane cages would drive them to aggregate, minimizing their contact with aqueous environments. mdpi.com This dual-driver system could lead to complex, hierarchical nanostructures. Coarse-grained MD simulations, which group atoms into larger beads to simulate longer timescales, are particularly effective for observing the initial stages of aggregation from randomly dispersed molecules into larger assemblies like fibers or micelles. nih.govumich.edu

Host-Guest Binding: Adamantane is a canonical "guest" molecule in supramolecular chemistry, known for its exceptionally high binding affinity with "host" macrocycles like cyclodextrins (CDs) and cucurbiturils (CBs). aip.orgnih.govpensoft.netacs.org This interaction is primarily driven by the hydrophobic effect and the precise size and shape complementarity between the adamantane cage and the host's cavity. MD simulations are extensively used to quantify the thermodynamics of this binding. By calculating the potential of mean force (PMF), researchers can determine the free energy profile of the guest entering and leaving the host cavity. aip.org These simulations have shown that adamantane derivatives exhibit some of the strongest binding affinities for deep-cavity hosts. aip.org The binding free energies for adamantane and its derivatives with various hosts have been computationally determined, providing a quantitative measure of interaction strength. nih.gov

| Host Molecule | Guest Molecule | Computational Method | Calculated Binding Free Energy (kcal/mol) | Primary Driving Force |

|---|---|---|---|---|

| Cucurbit capes.gov.bruril (CB capes.gov.br) | Adamantane | AMOEBA Force Field, BAR/OSRW | -9 to -12 | Enthalpy and Entropy Driven nih.gov |

| Octa-acid cavitand (OA) | Adamantane | GAFF, Umbrella Sampling | ~ -11 | Hydrophobic Effect / Shape Fit aip.org |

| β-Cyclodextrin (β-CD) | Adamantane-functionalized 1,3,4-oxadiazole | Isothermal Titration Calorimetry (Experimental) | -5.16 (ΔG°) | Host-Guest Interactions acs.org |

| Cucurbit capes.gov.bruril (CB capes.gov.br) | 1-Adamantanol | DFT (Implicit Solvent) | ~ -25 (ΔH°) | Charge Matching / Enthalpy rsc.org |

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical (QC) methods, such as Density Functional Theory (DFT), are essential for understanding the electronic properties of molecules, which underpin their reactivity and intermolecular interactions. acs.orgcsic.es For this compound, QC calculations serve several key purposes.

First, they are used to generate accurate atomic partial charges for use in classical MD force fields. nih.govnih.gov The accuracy of an MD simulation is highly dependent on how well the force field represents the electrostatic potential around the molecule. QC methods provide this foundational data. arxiv.org

Second, QC studies can directly probe the nature of the non-covalent interactions that govern self-assembly. Calculations can quantify the energy of π-π stacking between Fmoc groups and the hydrophobic and van der Waals interactions of the adamantane cage. nih.gov Studies on Fmoc-amino acids have used DFT to compute 17O NMR parameters, which are highly sensitive to the local electronic environment and hydrogen bonding, demonstrating the power of QC to connect atomic-level structure to experimental observables. cornell.eduualberta.ca

Third, QC calculations can predict molecular reactivity by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO). For this compound, this would identify the most likely sites for chemical reactions, such as deprotonation of the carboxylic acid or electrophilic attack on the fluorenyl rings. Such studies on related amino acid derivatives have successfully correlated calculated physical variables with experimental pKa values. researchgate.net

Computational Design and Virtual Screening of Novel this compound Derivatives

The unique combination of the Fmoc and adamantane groups makes this compound an attractive scaffold for computational design and virtual screening. These techniques use computational power to explore vast chemical spaces and identify novel derivatives with desired properties, minimizing the need for expensive and time-consuming synthesis. nih.govmdpi.comjdigitaldiagnostics.com

The general workflow involves defining a target property, such as binding to a specific protein receptor or forming a stable host-guest complex, and then computationally screening a library of candidate molecules. For this compound derivatives, one could screen for molecules that bind to a specific biological target, such as the M2 proton channel of the influenza virus, where adamantane-based drugs are known to be active. pnas.orgmdpi.com A virtual library could be generated by adding various functional groups to the adamantane cage or the Fmoc moiety. nih.gov Molecular docking programs would then predict the binding pose and score the affinity of each derivative to the target protein. nih.govfrontiersin.org The top-scoring candidates would then be subjected to more rigorous analysis, such as full MD simulations, to confirm the stability of the predicted binding mode before being selected for synthesis and experimental validation. researchgate.net

| Step | Description | Computational Tools | Objective |

|---|---|---|---|

| 1. Library Generation | Create a virtual library of compounds by computationally adding diverse functional groups (e.g., -NH2, -OH, halogens) to the adamantane scaffold of this compound. | RDKit, ChemAxon | Explore a wide chemical space for potential binders. |

| 2. Target Preparation | Obtain and prepare the 3D structure of a target protein (e.g., from the Protein Data Bank), adding hydrogens and defining the binding pocket. | Schrödinger Maestro, UCSF Chimera | Prepare a realistic receptor model for docking. |

| 3. Molecular Docking | Dock each compound from the virtual library into the target's binding site to predict binding poses and affinities. | AutoDock, Glide, GOLD | Rank compounds based on predicted binding strength. frontiersin.org |

| 4. Filtering & Hit Selection | Filter the docked compounds based on docking score, predicted interactions (e.g., hydrogen bonds), and drug-likeness properties (ADMET). | Fitter, Canvas | Select a smaller set of promising "hit" compounds. researchgate.net |

| 5. MD Simulation | Run all-atom molecular dynamics simulations on the top-scoring protein-ligand complexes to assess the stability of the binding pose over time. | GROMACS, AMBER, CHARMM | Validate the stability of the interaction and refine binding affinity estimates. nih.gov |

Predictive Models for Supramolecular Behavior and Material Properties

A major goal of computational chemistry in materials science is to develop models that can predict the macroscopic properties of a material from its molecular structure. rsc.org For supramolecular systems like those formed by this compound, this involves predicting behaviors like hydrogel formation, the morphology of the resulting nanostructures (e.g., fibers, ribbons, spheres), and their mechanical properties. mdpi.com

Predictive models are often built on data generated from large sets of MD simulations or quantum chemical calculations. researchgate.net For instance, by simulating a range of Fmoc-dipeptides, researchers can correlate molecular properties like hydrophobicity (log P) with the tendency to form stable gels. rsc.org For this compound, a predictive model would need to capture the balance between the π-stacking of the Fmoc group and the hydrophobic interactions of the adamantane cage.

Machine learning models can be trained on these computational datasets to accelerate predictions. For example, a model could be trained to predict the binding free energy of a new adamantane derivative with a cyclodextrin (B1172386) host without needing to run a full, computationally expensive simulation. nih.gov Similarly, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on calculated molecular descriptors, as has been done for adamantyl-containing peptides. researchgate.net These predictive tools are crucial for fast-tracking the discovery of new functional materials and therapeutics based on the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization of Fmoc Adam Oh Derived Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Fmoc-Adam-OH and for probing the non-covalent interactions that govern its self-assembly and host-guest dynamics.

Structural Elucidation: ¹H and ¹³C NMR spectra provide definitive confirmation of the covalent structure of this compound. The ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the fluorenyl (Fmoc), adamantane (B196018) (Adam), and carboxylic acid moieties. The aromatic protons of the Fmoc group typically appear in the downfield region (approx. 7.2-7.8 ppm), while the aliphatic protons of the rigid adamantane cage produce a series of complex multiplets in the upfield region (approx. 1.5-2.5 ppm). The methine and methylene (B1212753) protons associated with the Fmoc group provide further structural verification.

Interaction Studies: NMR is particularly powerful for studying the π–π stacking interactions involving the Fmoc group, which are a primary driving force for the self-assembly of many Fmoc-amino acid derivatives. rsc.org In concentration-dependent NMR studies, an upfield shift in the aromatic proton signals is often observed as the concentration of the molecule increases. chemrxiv.org This shift is indicative of molecules stacking in close proximity, causing an enhanced shielding effect due to the ring currents of adjacent aromatic systems. chemrxiv.org Furthermore, solid-state NMR (ssNMR) can be employed to characterize the structure and polymorphism of self-assembled peptides and their derivatives in fibrillar or crystalline states, providing insights into the molecular arrangement within the nanostructures. nih.gov

| Proton Group | Typical Chemical Shift Range (ppm) | Significance |

|---|---|---|

| Fmoc Aromatic Protons | 7.2 - 7.8 | Confirms presence of the Fmoc protecting group. Shifts are sensitive to π–π stacking. |

| Fmoc CH, CH₂ Protons | 4.2 - 4.5 | Confirms the linkage of the fluorenyl moiety. |

| Adamantane Protons | 1.5 - 2.5 | Characteristic complex signals confirming the rigid adamantane cage structure. |

| Carboxylic Acid Proton (COOH) | ~12.0 | Confirms the free acid functionality; often broad and may exchange with solvent. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence-Based Techniques for Monitoring and Sensing

UV-Vis and fluorescence spectroscopy are fundamental techniques for detecting and quantifying this compound, as well as for monitoring processes like self-assembly and binding events.

UV-Vis Spectroscopy: The Fmoc group possesses a strong chromophore, making it readily detectable by UV-Vis spectroscopy. reddit.com This property is extensively utilized for the quantification of Fmoc-containing compounds, particularly in determining the loading of the first amino acid onto a resin in solid-phase peptide synthesis. nih.gov The dibenzofulvene-piperidine adduct, formed upon cleavage of the Fmoc group, has a characteristic strong absorbance maximum around 301 nm. nih.gov For the intact this compound molecule, absorption maxima are typically observed around 265 nm and 290-300 nm. nih.govchromforum.org Changes in the UV-Vis spectrum, such as shifts in wavelength or changes in absorbance intensity, can be used to monitor aggregation and self-assembly processes. nih.gov

Fluorescence-Based Techniques: The fluorenyl moiety of the Fmoc group is inherently fluorescent, which allows for highly sensitive detection. This fluorescence is exploited in chromatographic methods for the analysis of amino acids derivatized with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). researchgate.netnih.gov The fluorescence intensity can be influenced by the local environment of the Fmoc group. For instance, an increase in fluorescence intensity upon aggregation may suggest the formation of aromatic interactions between fluorenyl groups or π–π overlapping interactions. nih.gov This sensitivity makes fluorescence spectroscopy a valuable tool for determining the critical aggregation concentration (CAC) of self-assembling systems.

| Technique | Parameter | Typical Wavelength (nm) | Application |

|---|---|---|---|

| UV-Vis Absorption | λmax | ~265, ~290 | Quantification, Purity Check, HPLC Detection. |

| UV-Vis Absorption (cleaved adduct) | λmax | ~301 | Resin loading determination in SPPS. nih.gov |

| Fluorescence | Excitation (Ex) | ~260-270 | Sensitive detection in HPLC, binding studies. jascoinc.com |

| Fluorescence | Emission (Em) | ~310-320 | Sensitive detection in HPLC, binding studies. jascoinc.com |

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing precise molecular weight determination that confirms its chemical identity and assesses its purity.

Soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are routinely used. nih.gov These methods allow for the analysis of intact molecules with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which is used to confirm its elemental composition with a high degree of confidence. MS is also critical in synthetic chemistry to monitor the progress of reactions and to characterize the final purified product. uci.eduacs.org For this compound, MS analysis would be expected to show a prominent peak corresponding to its molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₂₇NO₄ advancedchemtech.com |

| Calculated Molecular Weight | 417.50 g/mol advancedchemtech.com |

| Expected [M+H]⁺ Ion (m/z) | 418.20 |

| Expected [M+Na]⁺ Ion (m/z) | 440.18 |

Chromatographic Methods (HPLC, UPLC) for Separation and Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are essential for the separation, purification, and quantitative analysis of this compound and related compounds.

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, typically employing a C8 or C18 stationary phase. researchgate.net Separation is achieved based on the hydrophobicity of the analytes. A gradient elution system, commonly using a mixture of water and an organic solvent like acetonitrile, with an additive such as trifluoroacetic acid (TFA), is used to resolve components. nih.gov Detection is most often performed using a UV detector set to one of the absorbance maxima of the Fmoc group (e.g., 220, 265, or 301 nm). reddit.com

A notable application relevant to this compound is the "FMOC-ADAM" approach for amino acid analysis. In this method, excess 9-fluorenylmethyl chloroformate (FMOC-Cl) reagent is reacted with a hydrophobic amine, 1-aminoadamantane (ADAM), to form Fmoc-ADAM. nih.govoup.com This derivative is easily separated from the hydrophilic Fmoc-amino acid derivatives, thus simplifying the chromatogram without requiring a solvent extraction step. nih.gov UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC. rsc.org

| Parameter | Typical Condition |

|---|---|

| Column | C18 or C8, 3-5 µm particle size |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient (e.g., 5% to 95% B over 20-30 min) |

| Flow Rate | ~1.0 mL/min (HPLC), ~0.4 mL/min (UPLC) |

| Detection | UV at 220, 265, or 301 nm |

Microscopic Imaging Techniques (AFM, SEM, Cryo-SEM) for Nanostructure Visualization

When this compound or its derivatives undergo self-assembly, microscopic imaging techniques are critical for visualizing the resulting supramolecular structures.

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that allows for the visualization of nanostructures on a surface with sub-nanometer resolution. mdpi.com It is widely used to study the morphology of self-assembled structures formed by Fmoc-amino acids, such as nanofibers, nanoribbons, nanotubes, and nanospheres. beilstein-journals.orgnottingham.ac.uk AFM can provide quantitative data on the dimensions (height, width, and length) of these assemblies. In situ AFM allows for the real-time observation of the self-assembly process, offering insights into nucleation and growth mechanisms. mdpi.com

Scanning Electron Microscopy (SEM) and Cryo-SEM: SEM provides images of the sample surface by scanning it with a focused beam of electrons. It is useful for visualizing the larger-scale morphology and network structure of hydrogels or other aggregated materials over micrometers to millimeters. Cryo-SEM, where the sample is flash-frozen, is particularly valuable for imaging hydrated structures like hydrogels, as it preserves the native architecture by preventing water loss that occurs during conventional SEM preparation. nih.gov

| Fmoc-Derivative | Observed Morphology | Imaging Technique |

|---|---|---|

| Fmoc-Phenylalanine | Nanofibers, Hydrogel network beilstein-journals.org | SEM, AFM |

| Fmoc-Tyrosine | Nanofibers nih.gov | AFM, TEM |

| Fmoc-Tryptophan | Nanoparticles nih.gov | TEM |

| Fmoc-Alanine | Crystalline structures, Rods, Fibers rsc.org | SEM, Optical Microscopy |

Biophysical Techniques for Probing Host-Guest and Self-Assembly Dynamics

A range of biophysical techniques can be employed to quantify the thermodynamics and kinetics of the dynamic processes involving this compound systems, such as host-guest binding and self-assembly.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). ITC is highly applicable for studying the host-guest complexation between the adamantane moiety of this compound and host molecules like cyclodextrins. sdu.dk

Fluorescence Correlation Spectroscopy (FCS): FCS is a sensitive technique that analyzes fluctuations in fluorescence intensity within a tiny, fixed observation volume. researchgate.net It can be used to measure diffusion coefficients, which are related to the size and shape of molecules. For this compound systems, FCS can monitor self-assembly by detecting the formation of larger, slower-diffusing aggregates. It is also an excellent method for determining the stoichiometry and high association equilibrium constants of host-guest complexes, such as that between a fluorescently labeled adamantane derivative and β-cyclodextrin. researchgate.net